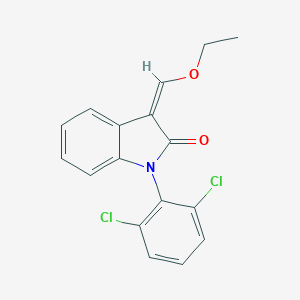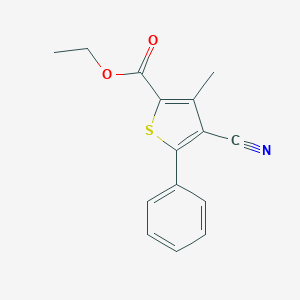
Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate, also known as ethyl 4-chloro-5-nitrothiophene-2-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
Ethyl 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been shown to have no significant toxicity in vitro and in vivo. However, more studies are needed to determine its long-term effects on humans and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments include its high yield, low cost, and versatility in various fields. However, its limitations include its potential toxicity and the need for more studies to determine its long-term effects.
Orientations Futures
There are several future directions for research on Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate. These include:
1. Further studies on its mechanism of action and its potential applications in drug discovery.
2. Development of new synthetic routes for the production of Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate.
3. Investigation of its potential applications in material science, including organic electronics and photovoltaics.
4. Studies on its potential environmental impacts and toxicity.
5. Exploration of its potential applications in agriculture, including as a pesticide or herbicide.
Conclusion:
In conclusion, Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate is a versatile and promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate involves the reaction of Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitrothiophene-2-carboxylate with mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate thioglycolate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate as a yellow solid with a high yield.
Applications De Recherche Scientifique
Ethyl 4-chloro-5-nitro-2-mEthyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising antitumor, antibacterial, and antifungal activities. In material science, it has been used as an intermediate for the synthesis of various organic semiconductors. In organic synthesis, it has been used as a key building block for the synthesis of various heterocyclic compounds.
Propriétés
Nom du produit |
Ethyl 4-chloro-5-nitro-2-methyl-3-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C8H8ClNO4S |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-methyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-3-14-8(11)5-4(2)15-7(6(5)9)10(12)13/h3H2,1-2H3 |
Clé InChI |
KVSZNYMRDUYEGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1Cl)[N+](=O)[O-])C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1Cl)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)






![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)
